Enantiomeric Purity (S)-isomer vs. Racemic Mixture: Chemical Identity and Assay Reproducibility
The (S)-enantiomer (CAS 1212797-76-6) is supplied at ≥98% chemical purity and defined absolute configuration (S), whereas the racemic mixture (CAS 886366-32-1) comprises equal amounts of (R)- and (S)-enantiomers. This stereochemical precision eliminates variability in target engagement assays where enantiomeric recognition is critical . While no publicly available head-to-head chiral bioassay data are known for this specific compound, general pharmacological principles dictate that enantiomers frequently differ in activity; using the racemate introduces an uncontrolled 50% inactive or differently active component .
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer; optical rotation implied but not specified |
| Comparator Or Baseline | Racemic mixture: 50:50 (R):(S) |
| Quantified Difference | 100% (S) vs. 50% (S) in racemate |
| Conditions | Vendor specification (MolCore, AKSci) |
Why This Matters
For procurement, specifying the (S)-enantiomer ensures batch-to-batch consistency in stereochemically-sensitive assays, avoiding the confounding factor of mixed isomers present in the racemate.
